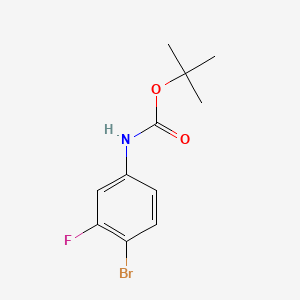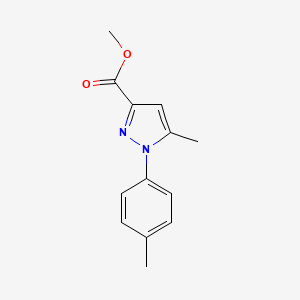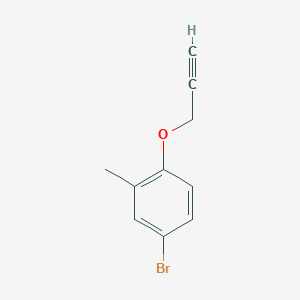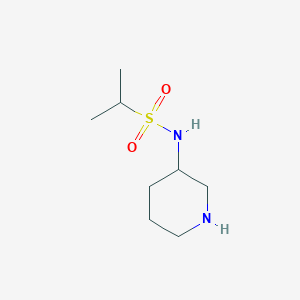
3-Ciclohexen-1-sulfonamida
Descripción general
Descripción
Cyclohex-3-ene-1-sulfonamide is a useful research compound. Its molecular formula is C6H11NO2S and its molecular weight is 161.22 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohex-3-ene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohex-3-ene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohex-3-ene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Agentes anti-sépticos
Los derivados de 3-ciclohexen-1-sulfonamida se han estudiado por su potencial como agentes anti-sépticos. Estos compuestos han mostrado actividad inhibitoria contra la producción de óxido nítrico (NO) y citoquinas inflamatorias como el factor de necrosis tumoral alfa (TNF-alfa) y la interleucina-6 (IL-6), que son cruciales en la patogénesis de la sepsis .
Agricultura: Protección de plantas
Si bien los datos específicos sobre this compound en la agricultura son limitados, los compuestos relacionados con el ciclohexeno se han explorado por su potencial en la protección de las plantas. Pueden servir como precursores de sustancias que protegen las plantas de plagas y enfermedades .
Aplicaciones industriales: Síntesis química
En entornos industriales, la this compound se puede utilizar como intermedio en la síntesis química. Sus derivados son valiosos en la producción de diversos materiales, incluidos productos farmacéuticos y agroquímicos .
Aplicaciones ambientales: Resistencia a los antibióticos
El impacto ambiental de las sulfonamidas, incluida la this compound, es una preocupación debido a su potencial para propagar la resistencia antimicrobiana. Su actividad biológica y resistencia a la biodegradación exigen una gestión cuidadosa para prevenir riesgos ecológicos a largo plazo .
Biotecnología: Resolución enzimática
Los derivados de this compound se han utilizado en aplicaciones biotecnológicas, particularmente en la resolución enzimática de compuestos quirales. Este proceso es crucial para la producción de sustancias enantioméricamente puras, que son importantes en el desarrollo de ciertos medicamentos .
Ciencia de materiales: Materiales avanzados
En la ciencia de materiales, la this compound puede contribuir al desarrollo de materiales avanzados. Sus propiedades se pueden aprovechar para crear nuevos polímeros y compuestos con características específicas para aplicaciones de alta tecnología .
Mecanismo De Acción
Target of Action
Cyclohex-3-ene-1-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Mode of Action
The mode of action of Cyclohex-3-ene-1-sulfonamide, like other sulfonamides, involves the inhibition of folic acid synthesis in bacteria . By mimicking PABA, these compounds compete for the active site of the enzyme involved in the production of folic acid, thereby preventing the synthesis of this vital compound . This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by Cyclohex-3-ene-1-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of folic acid, a crucial component for the synthesis of nucleic acids and proteins in bacteria . This leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine
Result of Action
The result of the action of Cyclohex-3-ene-1-sulfonamide is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, the compound disrupts the production of nucleic acids and proteins, which are essential for bacterial growth and proliferation .
Action Environment
The action of Cyclohex-3-ene-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the pharmacokinetics of the compound through drug-drug interactions
Análisis Bioquímico
Biochemical Properties
Cyclohex-3-ene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as esterase BioH, which has been engineered for improved enantioselectivity towards methyl (S)-3-cyclohexene-1-carboxylate . The nature of these interactions involves combinatorial modulation of steric and aromatic interactions, enhancing the enzyme’s selectivity and efficiency.
Cellular Effects
Cyclohex-3-ene-1-sulfonamide influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to inhibit the production of inflammatory mediators such as TNF-α, IL-6, and NO in lipopolysaccharide-stimulated peritoneal macrophages . This inhibition occurs through the suppression of NF-κB activation and the MAPK pathway, thereby modulating cellular metabolism and immune responses.
Molecular Mechanism
At the molecular level, Cyclohex-3-ene-1-sulfonamide exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, altering their activity and leading to changes in gene expression. For instance, the compound’s interaction with esterase BioH involves binding to the enzyme’s active site, resulting in the inhibition of its catalytic activity . This inhibition is crucial for the compound’s role in biochemical pathways.
Dosage Effects in Animal Models
The effects of Cyclohex-3-ene-1-sulfonamide vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and immune responses . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Cyclohex-3-ene-1-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes that include hydroxylation and conjugation, leading to the formation of metabolites that can influence metabolic flux and metabolite levels . These pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, Cyclohex-3-ene-1-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in clinical applications.
Subcellular Localization
Cyclohex-3-ene-1-sulfonamide exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in modulating cellular processes and biochemical pathways.
Propiedades
IUPAC Name |
cyclohex-3-ene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLIVPBDPCREEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854913-14-7 | |
| Record name | cyclohex-3-ene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



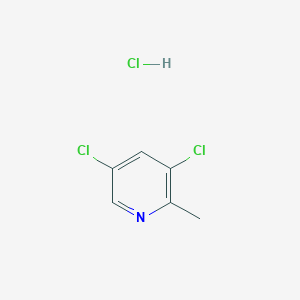

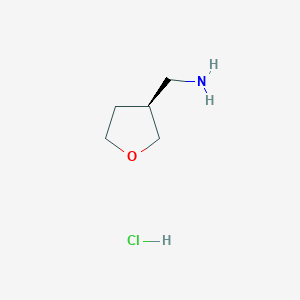
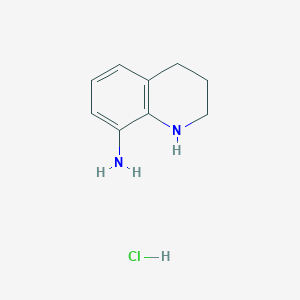
![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)

